![molecular formula C13H11NO4 B092413 n-(Acryloxyethyl)phthalimide CAS No. 15458-78-3](/img/structure/B92413.png)
n-(Acryloxyethyl)phthalimide
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Overview
Description
N-(Acryloxyethyl)phthalimide, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Biological Activity
N-(Acryloxyethyl)phthalimide is a compound that has garnered interest in various fields, including medicinal chemistry and polymer science, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound is characterized by its acrylate functional group, which is known for its reactivity in polymerization reactions. The structure can be represented as follows:
This compound is typically synthesized through the reaction of phthalic anhydride with acryloxyethylamine, resulting in a product that can undergo further polymerization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A case study involving human cancer cell lines demonstrated that the compound induced apoptosis in cancer cells at concentrations above 100 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 150 |
MCF-7 (breast cancer) | 120 |
A549 (lung cancer) | 130 |
The biological activity of this compound can be attributed to its ability to form reactive oxygen species (ROS), which play a crucial role in mediating cellular responses. The compound's acrylate group is particularly reactive, allowing it to participate in Michael addition reactions with nucleophiles in biological systems.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against biofilms formed by Staphylococcus aureus. The results indicated a reduction in biofilm mass by over 70% when treated with the compound at concentrations of 200 µg/mL.
- Anticancer Studies : A recent publication highlighted the effects of this compound on pancreatic cancer cells. The study found that treatment with the compound resulted in significant tumor size reduction in xenograft models, supporting its potential as an anticancer therapeutic.
Scientific Research Applications
Applications in Polymer Science
2.1. Polymerization Reactions
N-(Acryloxyethyl)phthalimide is primarily utilized as a monomer in the synthesis of functional polymers. Its acrylate functionality allows for radical polymerization, leading to the formation of cross-linked networks that exhibit desirable mechanical properties. This application is particularly relevant in producing coatings, adhesives, and sealants that require durability and resistance to environmental factors.
2.2. Functionalized Polymers
Recent studies have shown that poly[N-(acryloyloxy)phthalimide] can undergo decarboxylation to yield functionalized polymers with enhanced properties. These modifications can lead to materials with specific functionalities such as improved thermal stability and chemical resistance, making them suitable for advanced applications in electronics and biomedical fields .
Medicinal Chemistry Applications
3.1. Anticancer Research
This compound derivatives have been investigated for their potential anticancer activities. Research indicates that compounds derived from this structure can inhibit cancer cell proliferation through mechanisms such as DNA intercalation and topoisomerase inhibition. For instance, certain derivatives have shown significant activity against various cancer cell lines, suggesting their potential as therapeutic agents .
3.2. Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its ability to form hydrogels that can encapsulate therapeutic agents. These hydrogels can provide controlled release profiles, enhancing the efficacy of drugs while minimizing side effects.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBURQFIHVDTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440048 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15458-78-3 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.